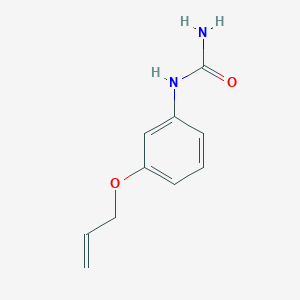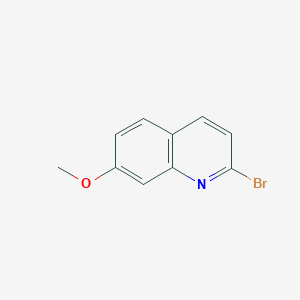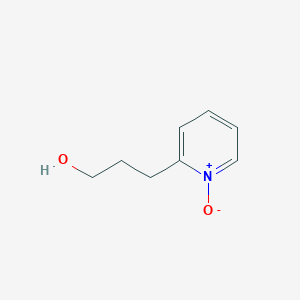
2-(3-Hydroxypropyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypropyl group attached to the pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-hydroxypropylamine in the presence of a base, followed by oxidation to form the N-oxide. The reaction conditions typically include:
Temperature: 50-60°C
Solvent: Methanol or ethanol
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in a flow reactor can facilitate the coupling of 2-chloropyridine with 3-hydroxypropylamine, followed by in-line oxidation to produce the desired N-oxide.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(3-Hydroxypropyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound has potential as a ligand in coordination chemistry, forming stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)pyridine 1-oxide involves its ability to form stable complexes with metal ions. The N-oxide group enhances its binding affinity to metal ions, making it an effective chelating agent. This property is particularly useful in biological systems where metal ion regulation is crucial. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 2-Hydroxypyridine
Uniqueness
2-(3-Hydroxypropyl)pyridine 1-oxide is unique due to the presence of the hydroxypropyl group, which imparts additional chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications compared to its simpler counterparts.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-oxidopyridin-1-ium-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10H,3,5,7H2 |
InChI Key |
DLUKXHUUCYHWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)CCCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


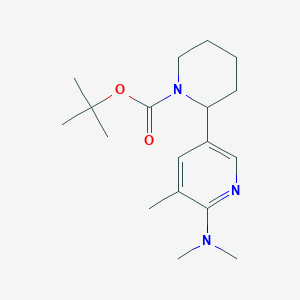
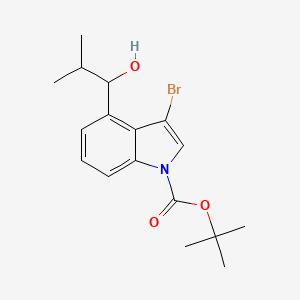


![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
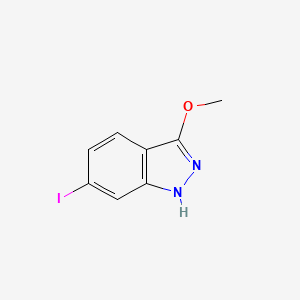

![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)

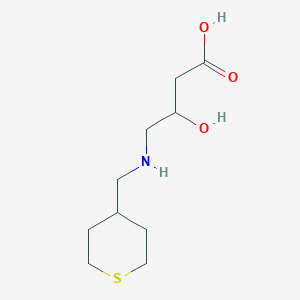

![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
